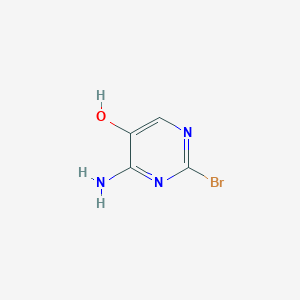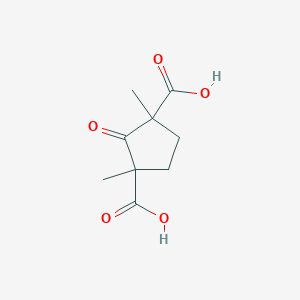
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H12O5. It is a dicarboxylic acid, meaning it contains two carboxylic acid functional groups. This compound is also characterized by a cyclopentane ring with two methyl groups and a ketone group attached to it .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid can be synthesized through various organic reactions. One common method involves the reaction of 1,3-dimethylcyclopentane with oxalyl chloride to introduce the oxo and carboxylic acid groups. The reaction is typically carried out under anhydrous conditions with a suitable solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic oxidation of cyclopentane derivatives. The use of catalysts like palladium or platinum can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ketone group may also participate in interactions with nucleophilic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylcyclopentane: Lacks the oxo and carboxylic acid groups.
2-Oxocyclopentane-1,3-dicarboxylic acid: Similar structure but without the methyl groups.
Cyclopentanedicarboxylic acid: Lacks the oxo and methyl groups.
Uniqueness
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid is unique due to the presence of both methyl groups and the oxo group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H12O5 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
1,3-dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-8(6(11)12)3-4-9(2,5(8)10)7(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
SWRMXQUCBGGGAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1=O)(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
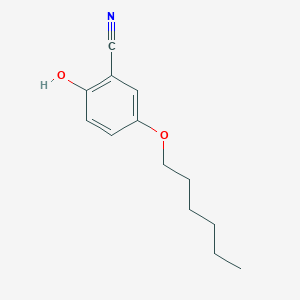

![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
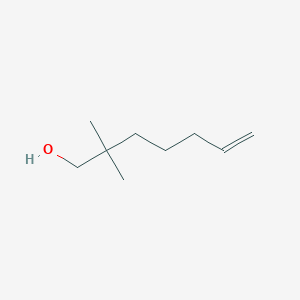
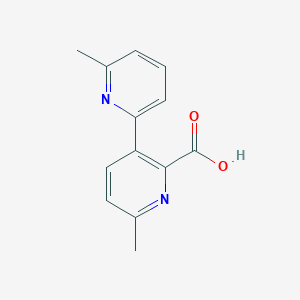
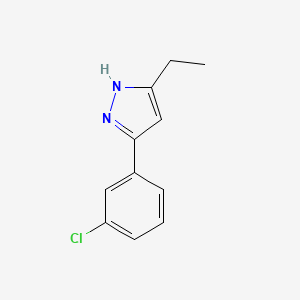
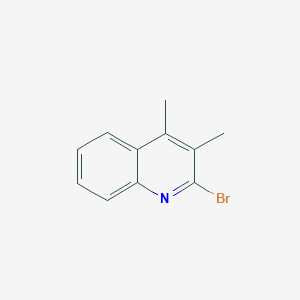
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
